molecular formula C4H9(OCH2CH2)3OH<br>C10H22O4<br>C10H22O4 B094643 Triethylene glycol monobutyl ether CAS No. 143-22-6

Triethylene glycol monobutyl ether

Cat. No.: B094643
CAS No.: 143-22-6
M. Wt: 206.28 g/mol
InChI Key: COBPKKZHLDDMTB-UHFFFAOYSA-N
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Description

Levopropoxyphene napsylate, anhydrous, is a stereoisomer of propoxyphene, specifically the 2S, 3R enantiomer. It was primarily used as an antitussive, a medication for the treatment of cough and associated respiratory tract disorders. This compound was developed by Eli Lilly and received FDA approval on March 21, 1962 . it was removed from the market in the 1970s.

Biochemical Analysis

Biochemical Properties

Triethylene glycol monobutyl ether plays a role in biochemical reactions, particularly as a solvent. It has been used in the synthesis of superparamagnetic iron oxide nanoparticles . The ether group in its structure is found to be more powerful than the methylene group, and the ethyl group is more effective than the hydroxyl group to improve the absorption ability of the absorbents .

Molecular Mechanism

It is known to exert its effects at the molecular level, particularly due to its solubilizing properties

Temporal Effects in Laboratory Settings

It is known to be stable under normal temperature and pressure .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. It is known that ethylene glycol, a related compound, has a minimum lethal dose in various animals .

Metabolic Pathways

Ethylene glycol, a related compound, is metabolized by successive oxidations to a variety of compounds including glycoaldehyde, glycolic acid, glyoxylic acid, and oxalic acid .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is currently limited. It is known to be soluble in water , which may influence its distribution within biological systems.

Subcellular Localization

Given its solubility in water , it may be distributed throughout the cytoplasm or other aqueous compartments within the cell.

Preparation Methods

The synthesis of levopropoxyphene involves several steps:

Industrial production methods would typically involve these steps but on a larger scale, ensuring purity and consistency through rigorous quality control measures.

Chemical Reactions Analysis

Levopropoxyphene napsylate undergoes various chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Levopropoxyphene napsylate has been studied for various applications:

Comparison with Similar Compounds

Levopropoxyphene is compared with other similar compounds such as:

    Dextropropoxyphene: The enantiomer with analgesic properties.

    Propoxyphene: The racemic mixture of levopropoxyphene and dextropropoxyphene.

    Dextromethorphan: Another antitussive with a different mechanism of action.

Levopropoxyphene is unique in its specific antitussive action without significant analgesic effects, unlike dextropropoxyphene .

Properties

IUPAC Name

2-[2-(2-butoxyethoxy)ethoxy]ethanol
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InChI

InChI=1S/C10H22O4/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h11H,2-10H2,1H3
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InChI Key

COBPKKZHLDDMTB-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCOCCOCCO
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Molecular Formula

Record name TRIETHYLENE GLYCOL MONOBUTYL ETHER
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DSSTOX Substance ID

DTXSID7021520
Record name 2-[2-(2-Butoxyethoxy)ethoxy]ethanol
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Molecular Weight

206.28 g/mol
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Physical Description

Liquid, Colorless liquid; [ICSC] Colorless to yellow hygroscopic liquid; [CHEMINFO] Faintly yellow-green liquid; [MSDSonline], COLOURLESS LIQUID.
Record name Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-
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Boiling Point

278 °C, Freezing point: -47.6 °C. BP: decomposes. Combustible
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Flash Point

290 °F (143 °C) (CLOSED CUP), 143 °C c.c.
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Solubility

Very soluble in ethanol, methanol, Miscible with water., Solubility in water: miscible
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Density

0.9890 g/cu cm at 20 °C, Relative density (water = 1): 0.98 (25 °C)
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Vapor Pressure

0.0025 [mmHg], 2.50X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1
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Color/Form

Colorless liquid

CAS No.

143-22-6
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Melting Point

Freezing point: -35.2 °C, -35 °C
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Synthesis routes and methods

Procedure details

Ink 27 was prepared with reference to Example 1 of Patent Literature 4 (Japanese Patent Application Laid-Open No. 2010-018741). A mixture of 20.0 parts of carbon black (trade name: Monarch (M) 1000, product of Cabot), 12.0 parts of a polymer dispersant (trade name: BYK190, product of BYK Japan) and 68.0 parts of ion-exchanged water was treated by a Nano mill in which the packing rate of zirconia beads having a diameter of 0.5 mm was set to 80%, thereby preparing a pigment dispersion having a pigment content of 20 mass %. Fifteen parts of the resultant pigment dispersion, 10.0 part of a water-soluble polyurethane polymer (trade name: SF126, product of DAI-ICHI KOGYO SEIYAKU), 30.0 parts of diethylene glycol methyl ethyl ether, 0.2 parts of a silicone compound (trade name: FZ-2105, product of Dow Corning Toray), 0.4 parts of a stabilizer (trade name: ADEKA PLURONIC F-108, product of ADEKA) and 44.4 parts of ion-exchanged water were mixed, sufficiently stirred and dispersed, and the resultant dispersion was then filtered under pressure through a microfilter (product of Fuji Photo Film Co., Ltd.) having a pore size of 3.0 μm to prepare Ink 27.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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